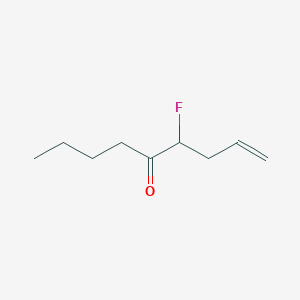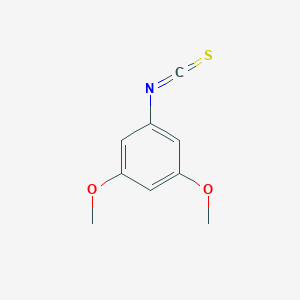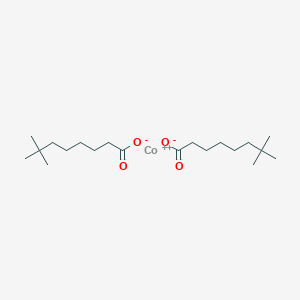![molecular formula C17H25NO3 B008419 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate CAS No. 101564-61-8](/img/structure/B8419.png)
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester is a complex organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.4 g/mol. This compound is notable for its unique structure, which includes a quinuclidinyl ester moiety, making it of interest in various fields of chemical research and industrial applications.
Preparation Methods
The synthesis of 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-Hexyn-5-enoic acid with 2-hydroxy-2-isopropyl-5-methyl-3-quinuclidinol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, where nucleophiles like hydroxide ions can replace the ester group, leading to the formation of carboxylic acids.
Scientific Research Applications
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidinyl ester moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can be compared with similar compounds, such as:
3-Hexenoic acid, 5-hydroxy-2-methyl-, methyl ester: This compound shares a similar backbone but lacks the quinuclidinyl ester moiety, making it less versatile in certain applications.
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: Another similar compound, but with a simpler structure and different reactivity profile.
The uniqueness of 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester lies in its complex structure, which provides a wide range of reactivity and applications in various fields.
Properties
CAS No. |
101564-61-8 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)5-8-17(20,13(3)4)16(19)21-15-11-18-9-6-14(15)7-10-18/h13-15,20H,1,6-7,9-11H2,2-4H3 |
InChI Key |
OIPYMFMOSBQFCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Canonical SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en- 3-ynoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)








